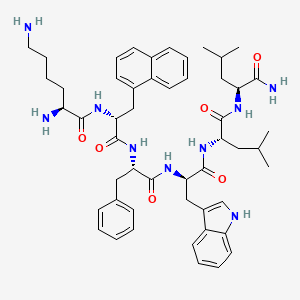
110786-77-1
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
The compound with CAS number 110786-77-1 is known as Secretin, canine . It is an endocrine hormone that stimulates the secretion of bicarbonate-rich pancreatic fluids . It can regulate gastric chief cell function and paracellular permeability in canine gastric monolayers by a Src kinase-dependent pathway .
Molecular Structure Analysis
The molecular formula of Secretin, canine is C131H222N44O41 . It has a molecular weight of 3069.43 .Physical and Chemical Properties Analysis
Secretin, canine is soluble in water . It can be stored as a powder at -20°C for 3 years or at 4°C for 2 years . In solvent, it can be stored at -80°C for 6 months or at -20°C for 1 month .科学的研究の応用
Scientific Software Frameworks and Grid Computing
Scientific research applications are challenging to develop due to the use of traditional programming languages like C and Fortran by scientists. Recent advancements include scientific software frameworks for grid-enabling existing applications and developing new ones, improving programming productivity and addressing the complexities in scientific software development (Appelbe et al., 2007).
Advances in Nanoparticle Synthesis
In the field of material science, the synthesis of inorganic nanoparticles represents a significant area of chemical research. This research impacts various industries, including electronics, where discoveries in semiconducting materials have led to significant technological advancements (Cushing et al., 2004).
Data-Intensive Scientific Analysis
Efficient software applications that support interoperability, integration, automation, reproducibility, and efficient data handling are crucial for scientists engaged in data-intensive research. Different technologies, including workflow, service, and portal technologies, are used to support these requirements (Yao et al., 2014).
Electrochemical Behavior in Materials Science
Studies in materials science, such as the electrochemical behavior of thin-film analogs, are supported by scientific research grants. This research contributes to understanding the properties of materials for various applications (Ramgopal et al., 2001).
Data Sharing in Scientific Research
Data sharing is a crucial part of the scientific method, enabling verification of results and extending research from prior findings. This research explores current data sharing practices among scientists and identifies barriers to effective data sharing (Tenopir et al., 2011).
Scientific Research Impact and Funding
Discussions on the impact of scientific research and decisions on funding allocations also form a critical part of research applications. This includes probing the universe's mysteries, creating technologies, and generating wealth (Press, 2013).
Legacy Code in Scientific Applications
Maintaining and evolving scientific code, especially legacy code, is expensive and time-consuming due to its complexity. Research on unit testing frameworks and other tools helps optimize and understand scientific code, improving efficiency in scientific research (Yao et al., 2017).
Hackathons for Accelerating Scientific Discoveries
Hackathons can enhance collaborative science by providing peer review before the publication of research results. This approach improves the reproducibility and reliability of scientific analyses (Ghouila et al., 2018).
Legal and Copyright Framework in Scientific Research
The legal and copyright aspects of computational research and the reproducible research standard are important for encouraging scientific investigation through attribution and collaboration (Stodden, 2009).
Cyberinfrastructure for Data Management
Efficient management of the lifecycle of scientific data, including acquisition, analysis, and sharing, is facilitated by software-defined cyberinfrastructure. Such infrastructure automates mundane tasks, improving data management in scientific research (Chard et al., 2017).
特性
CAS番号 |
110786-77-1 |
|---|---|
分子式 |
C₁₃₁H₂₂₂N₄₄O₄₁ |
分子量 |
3069.43 |
配列 |
One Letter Code: HSDGTFTSELSRLRESARLQRLLQGLV-NH2 |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。












